

Preparation of Zinc Iodate Dihydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Zinc iodate	
Cat. No.:	B1357762	Get Quote

Executive Summary

This technical guide provides a comprehensive overview of the preparation of **zinc iodate** dihydrate (Zn(IO₃)₂·2H₂O), a compound of interest for applications as an analytical reagent and medicinal preservative.[1] The document details the physicochemical properties of both the dihydrate and anhydrous forms, presents a detailed experimental protocol for its synthesis via a precipitation reaction, and includes alternative synthesis routes. All quantitative data is summarized in structured tables for clarity and comparative analysis. A visual workflow of the primary synthesis method is provided using Graphviz to ensure procedural clarity.

Physicochemical Properties

Zinc iodate can exist in both an anhydrous and a dihydrate form. The key properties of each are summarized below for reference and comparison.

Table 1: Physicochemical Data of **Zinc lodate** and Its Dihydrate



Property	Zinc lodate (Anhydrous)	Zinc lodate Dihydrate
Molecular Formula	Zn(IO ₃) ₂	Zn(IO3)2·2H2O
Molecular Weight	415.21 g/mol [2]	451.24 g/mol [2]
CAS Registry Number	7790-37-6[2]	13986-19-1[2]
Appearance	White, crystalline powder[1][2]	White crystal or powder[1]
Relative Density	5.0635[1]	4.223[1]
Solubility in Water	0.01542 M (at 25°C)[2]0.07749 g/100mL (at 20°C)[1]	Data not available; slightly soluble[3]
Thermal Decomposition	Decomposes at 550°C to Zinc Oxide (ZnO)[1]	Loses 2 H ₂ O molecules at 200°C to form the anhydrous salt[1]

Synthesis of Zinc Iodate Dihydrate

The primary and most direct method for preparing **zinc iodate** dihydrate is through a double displacement precipitation reaction in an aqueous solution. This method utilizes the low solubility of **zinc iodate** to facilitate its isolation.

Reaction Principle

Zinc iodate dihydrate is synthesized by reacting aqueous solutions of a soluble zinc salt, such as zinc nitrate (Zn(NO₃)₂), with a soluble iodate salt, like potassium iodate (KIO₃). The resulting **zinc iodate**, being sparingly soluble in water, precipitates out of the solution as the dihydrate.

Reaction Equation: $Zn(NO_3)_2(aq) + 2 KIO_3(aq) \rightarrow Zn(IO_3)_2(s)_{\downarrow} + 2 KNO_3(aq)$

Experimental Protocol

This protocol outlines the laboratory procedure for the synthesis, isolation, and drying of **zinc iodate** dihydrate.

Materials:



- Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
- Potassium Iodate (KIO₃)
- · Deionized Water
- Beakers
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Vacuum flask
- Wash bottle
- Drying oven or desiccator

Procedure:

- Reagent Preparation (Solution A): Prepare a 0.1 M solution of zinc nitrate by dissolving 29.75 g of zinc nitrate hexahydrate in 1000 mL of deionized water. Stir until the solid is completely dissolved.
- Reagent Preparation (Solution B): Prepare a 0.2 M solution of potassium iodate by dissolving 42.80 g of potassium iodate in 1000 mL of deionized water. Gentle heating may be required to fully dissolve the salt; ensure the solution cools to room temperature before use.
- Precipitation:
 - Place a beaker containing a specific volume of Solution A (e.g., 200 mL) on a magnetic stirrer.
 - Slowly add an equivalent stoichiometric volume of Solution B (e.g., 200 mL) to the zinc nitrate solution dropwise while stirring continuously.
 - A white, milky precipitate of **zinc iodate** dihydrate will form immediately.[1]



 Continue stirring the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion and to promote crystal growth.

Isolation:

- Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.
- Wet the filter paper with a small amount of deionized water to ensure a good seal.
- Pour the zinc iodate slurry into the funnel and apply vacuum to separate the solid precipitate from the supernatant.

Washing:

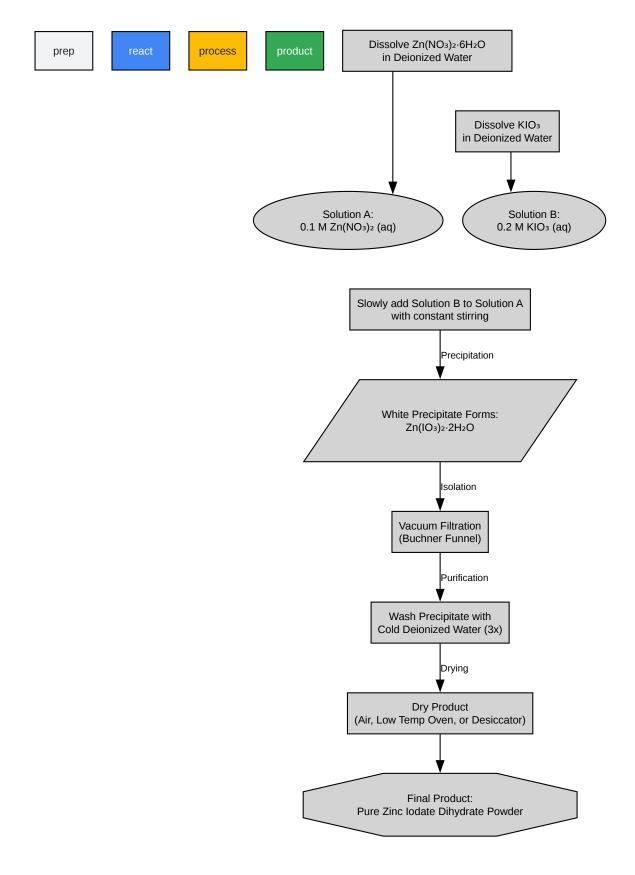
- Wash the collected precipitate (the filter cake) three times with small volumes of cold deionized water to remove the soluble potassium nitrate byproduct and any unreacted starting materials.
- For each wash, stop the vacuum, add just enough water to cover the cake, gently resuspend the solid, and then reapply the vacuum.

Drying:

- Carefully remove the filter paper with the purified zinc iodate dihydrate from the funnel.
- Place the product on a watch glass and dry it. To preserve the dihydrate form, drying should be done under mild conditions:
 - Option A (Air Drying): Leave the product in a fume hood for 24-48 hours.
 - Option B (Low-Temperature Oven): Dry in an oven at a temperature well below the dehydration point, for instance, at 40-50°C, until a constant weight is achieved.
 - Option C (Desiccator): Place the product in a desiccator over a drying agent like silica gel.

Experimental Workflow Diagram





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